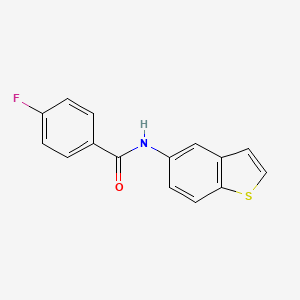

N-(1-benzotiofen-5-il)-4-fluorobenzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-Benzothiophen-5-yl)-4-fluorobenzamide is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Aplicaciones Científicas De Investigación

N-(1-Benzothiophen-5-yl)-4-fluorobenzamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other therapeutic agents.

Material Science: Benzothiophene derivatives are explored for their potential use in organic semiconductors due to their electronic properties.

Biological Studies: The compound and its derivatives are studied for their interactions with various biological targets, including serotonin receptors.

Mecanismo De Acción

Target of Action

N-(1-benzothiophen-5-yl)-4-fluorobenzamide is a synthetic compound that has been studied for its potential applications in scientific research. The primary target of this compound is the Collapsin Response Mediator Protein 2 (CRMP2) . CRMP2 is a microtubule-associated protein necessary for the expression of chronic pain and it regulates voltage-gated calcium and sodium channels .

Mode of Action

The compound interacts with its target, CRMP2, by binding to it. This binding has the potential to decrease the phosphorylation level of CRMP2 in cortical tissues in vivo . It’s important to note that the exact interaction between n-(1-benzothiophen-5-yl)-4-fluorobenzamide and crmp2 is still under investigation .

Biochemical Pathways

The compound affects the biochemical pathways related to the function of CRMP2. CRMP2 controls the presynaptic levels of both CaV2.2 and NaV1.7, two voltage-gated ion channels essential for nociceptive signal transmission . The compound’s interaction with CRMP2 could potentially alter these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of N-(1-benzothiophen-5-yl)-4-fluorobenzamide’s action are largely dependent on its interaction with CRMP2. By potentially decreasing the phosphorylation level of CRMP2, the compound could alter the function of voltage-gated calcium and sodium channels, thereby affecting nociceptive signal transmission .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzothiophen-5-yl)-4-fluorobenzamide typically involves the following steps:

Formation of Benzothiophene Core: The benzothiophene core can be synthesized via microwave-assisted synthesis using 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C.

Introduction of Fluorobenzamide Group: The fluorobenzamide group can be introduced through a coupling reaction between the benzothiophene core and 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions: N-(1-Benzothiophen-5-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

- N-(1-Benzothiophen-5-yl)-1-methanesulfonylpiperidine-3-carboxamide: This compound shares the benzothiophene core but has different functional groups, leading to distinct biological activities.

- Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one : Another benzothiophene derivative with applications in medicinal chemistry, particularly in targeting serotonin receptors.

Uniqueness: N-(1-Benzothiophen-5-yl)-4-fluorobenzamide is unique due to the presence of both the benzothiophene core and the fluorobenzamide group, which confer specific electronic and steric properties that can be exploited in various applications.

Actividad Biológica

N-(1-benzothiophen-5-yl)-4-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and therapeutic applications. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiophene core, which is known for its diverse biological activities, combined with a fluorobenzamide moiety that enhances its pharmacological properties. The presence of the fluorine atom contributes to the compound's electronic characteristics, influencing its interaction with biological targets.

N-(1-benzothiophen-5-yl)-4-fluorobenzamide primarily targets Collapsin Response Mediator Protein 2 (CRMP2) . The binding of this compound to CRMP2 is significant as it modulates the phosphorylation levels of this protein in cortical tissues, which plays a crucial role in neuronal signaling and pain transmission pathways. Specifically, it affects voltage-gated ion channels such as CaV2.2 and NaV1.7, which are essential for nociceptive signal transmission.

Anticancer Properties

Research has indicated that N-(1-benzothiophen-5-yl)-4-fluorobenzamide exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies. For instance, it has been shown to downregulate key proteins involved in tumor growth and survival pathways .

Antimicrobial Effects

Additionally, this compound has been investigated for its antimicrobial properties. Studies have highlighted its potential effectiveness against various bacterial strains, suggesting a mechanism that involves the inhibition of critical enzymes necessary for bacterial survival .

Case Studies and Research Findings

- Inhibition of CRMP2 Phosphorylation : A study demonstrated that treatment with N-(1-benzothiophen-5-yl)-4-fluorobenzamide resulted in decreased phosphorylation levels of CRMP2 in vivo, indicating a direct impact on neuronal signaling pathways related to pain perception.

- Anticancer Activity : In a comparative analysis of several benzamide derivatives, N-(1-benzothiophen-5-yl)-4-fluorobenzamide showed superior potency against breast cancer cell lines compared to other derivatives lacking the benzothiophene structure . The compound's IC50 values were significantly lower than those of standard chemotherapeutics.

- Antimicrobial Testing : In vitro assays using resazurin colorimetric methods revealed that N-(1-benzothiophen-5-yl)-4-fluorobenzamide exhibited over 50% inhibition against Mycobacterium tuberculosis strains at concentrations lower than those required for traditional antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Key Findings |

|---|---|---|---|

| N-(1-benzothiophen-5-yl)benzamide | Benzothiophene core | Moderate anticancer activity | Less potent than N-(1-benzothiophen-5-yl)-4-fluorobenzamide |

| 4-chloro-benzamides | Chlorinated benzene | RET kinase inhibition | High potency but different target profile |

| Benzothiophene derivatives | Varies | Antimicrobial and anticancer | Diverse activities depending on substituents |

Future Directions

The ongoing research into N-(1-benzothiophen-5-yl)-4-fluorobenzamide suggests several avenues for future investigation:

- Mechanistic Studies : Further elucidation of its interaction with CRMP2 and other potential targets could provide insights into its therapeutic applications.

- Clinical Trials : Given its promising preclinical results, advancing this compound into clinical trials could validate its efficacy and safety in human subjects.

- Derivatization : Exploring modifications to enhance selectivity and reduce potential side effects may lead to the development of more effective therapeutic agents.

Propiedades

IUPAC Name |

N-(1-benzothiophen-5-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNOS/c16-12-3-1-10(2-4-12)15(18)17-13-5-6-14-11(9-13)7-8-19-14/h1-9H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXLBYOPBAMMRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)SC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.